

Ac-DEVD-AFC stability and proper storage conditions

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Compound of Interest

Compound Name: Ac-DEVD-AFC

Cat. No.: B1330964

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Technical Support Center: Ac-DEVD-AFC

Welcome to the technical support center for the fluorogenic caspase-3 substrate, **Ac-DEVD-AFC**. This guide provides detailed information on the stability, proper storage, and use of **Ac-DEVD-AFC** in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible results in your caspase-3 activity assays.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized **Ac-DEVD-AFC** powder?

A1: The lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture.^{[1][2]} Under these conditions, the product is stable for at least one to two years.^{[1][3]}

Q2: What is the recommended solvent for reconstituting **Ac-DEVD-AFC**?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting **Ac-DEVD-AFC** to create a stock solution.^{[1][4][5]} It is soluble in DMSO at concentrations of 50 mg/mL or higher.^[1]

Q3: How should I store the reconstituted **Ac-DEVD-AFC** stock solution?

A3: The reconstituted stock solution in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.^{[1][4]} At -20°C, the solution is stable for at least one

month, and at -80°C, it can be stored for up to six months.[\[1\]](#)[\[2\]](#)

Q4: Can I store the **Ac-DEVD-AFC** stock solution at 4°C?

A4: It is not recommended to store the DMSO stock solution at 4°C for extended periods. For short-term use, it should be kept on ice. For longer-term storage, -20°C or -80°C is required to maintain stability.

Q5: Is **Ac-DEVD-AFC** soluble in aqueous buffers like PBS?

A5: **Ac-DEVD-AFC** has very low solubility in water and aqueous buffers.[\[1\]](#)[\[6\]](#) Therefore, it is essential to first dissolve it in DMSO to make a concentrated stock solution before diluting it into the aqueous assay buffer for your experiment.

Stability Data Summary

The stability of **Ac-DEVD-AFC** is critical for obtaining accurate and reproducible results. The following tables summarize the recommended storage conditions and stability periods.

Form	Storage Temperature	Recommended Solvent	Stability Period
Lyophilized Powder	-20°C	N/A	≥ 1 year [1]
Lyophilized Powder	-80°C	N/A	≥ 2 years [1]
Reconstituted	-20°C	DMSO	Up to 2 months [4]
Reconstituted	-80°C	DMSO	Up to 6 months [1] [2]

Note: It is crucial to avoid multiple freeze-thaw cycles for reconstituted solutions as this can significantly decrease the product's stability.[\[4\]](#)[\[7\]](#)

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
No or Low Signal	1. Inactive Caspase-3. 2. Degraded Ac-DEVD-AFC substrate. 3. Incorrect filter settings on the fluorometer. 4. Insufficient incubation time.	1. Use a positive control (e.g., purified active caspase-3 or cells treated with a known apoptosis inducer like staurosporine) to verify enzyme activity. [8] 2. Ensure the substrate has been stored correctly and is within its shelf life. Prepare fresh dilutions from a properly stored stock. 3. Use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm. [3] [4] [9] 4. Incubate for at least 1 hour at 37°C; optimize the incubation time for your specific experimental conditions. [4] [5]
High Background Fluorescence	1. Autohydrolysis of the substrate. 2. Contaminated reagents or buffers. 3. Intrinsic fluorescence of cell lysates or compounds.	1. Prepare the final working solution of Ac-DEVD-AFC in the assay buffer immediately before use. 2. Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers. 3. Include a "no enzyme" or "non-apoptotic cell lysate" control to determine the background fluorescence and subtract it from your sample readings. [10]

Inconsistent Results	1. Inconsistent pipetting. 2. Fluctuation in temperature during incubation. 3. Repeated freeze-thaw cycles of the substrate stock.	1. Use calibrated pipettes and ensure thorough mixing of reagents. Using a multichannel pipette can improve consistency. [8] 2. Ensure a stable and uniform temperature for all samples during the incubation step. 3. Aliquot the reconstituted Ac-DEVD-AFC stock solution to avoid multiple freeze-thaw cycles. [4]
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Experimental Protocols

Preparation of Reagents

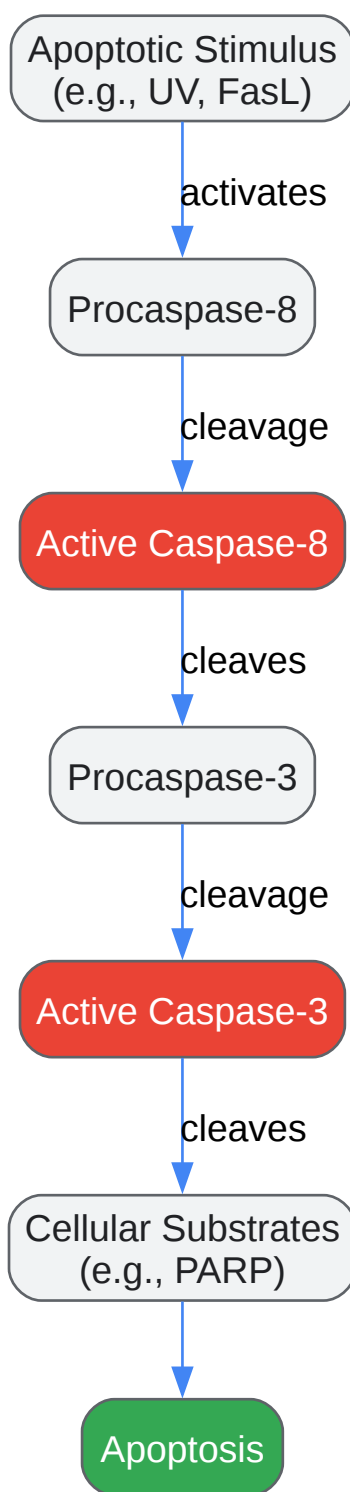
- **Ac-DEVD-AFC Stock Solution (10 mM):** Reconstitute the lyophilized powder in high-quality DMSO. For example, dissolve 1 mg of **Ac-DEVD-AFC** (MW: ~729.6 g/mol) in approximately 137 μ L of DMSO.
- **2X Reaction Buffer:** The composition can vary, but a common formulation is 40 mM PIPES, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% (w/v) CHAPS, and 20% sucrose, at pH 7.2.[\[4\]](#)
- **Cell Lysis Buffer:** A typical buffer contains 10 mM Tris-HCl (pH 7.5), 10 mM $\text{NaH}_2\text{PO}_4/\text{Na}_2\text{HPO}_4$ (pH 7.5), 130 mM NaCl, 1% Triton X-100, and 10 mM sodium pyrophosphate.[\[10\]](#)

Caspase-3 Activity Assay in Cell Lysates

- **Cell Culture and Treatment:** Plate cells at a density of 5×10^4 to 2×10^5 cells/well in a 96-well plate and treat with the desired apoptotic stimulus.[\[11\]](#)
- **Cell Lysis:** After treatment, centrifuge the plate and remove the medium. Wash the cells with ice-cold PBS. Add 30-50 μ L of cell lysis buffer to each well and incubate on ice for 10-30 minutes.[\[8\]](#)[\[11\]](#)

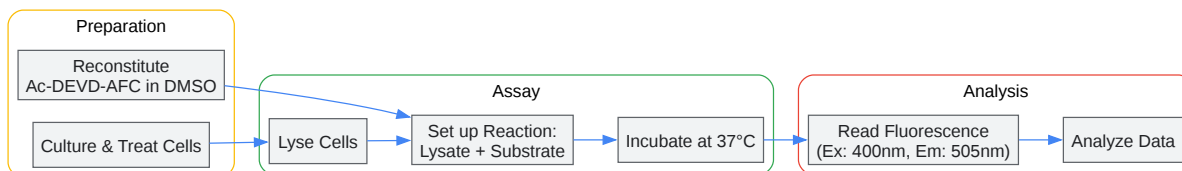
- Assay Reaction: In a separate black 96-well plate, add your cell lysate. Prepare the assay solution by diluting the **Ac-DEVD-AFC** stock solution into the 2X reaction buffer to a final concentration of 50 μM . Add an equal volume of this 2X substrate solution to the cell lysates.
[\[5\]](#)
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[\[10\]](#)
- Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[\[3\]](#)[\[9\]](#)

Visualizations



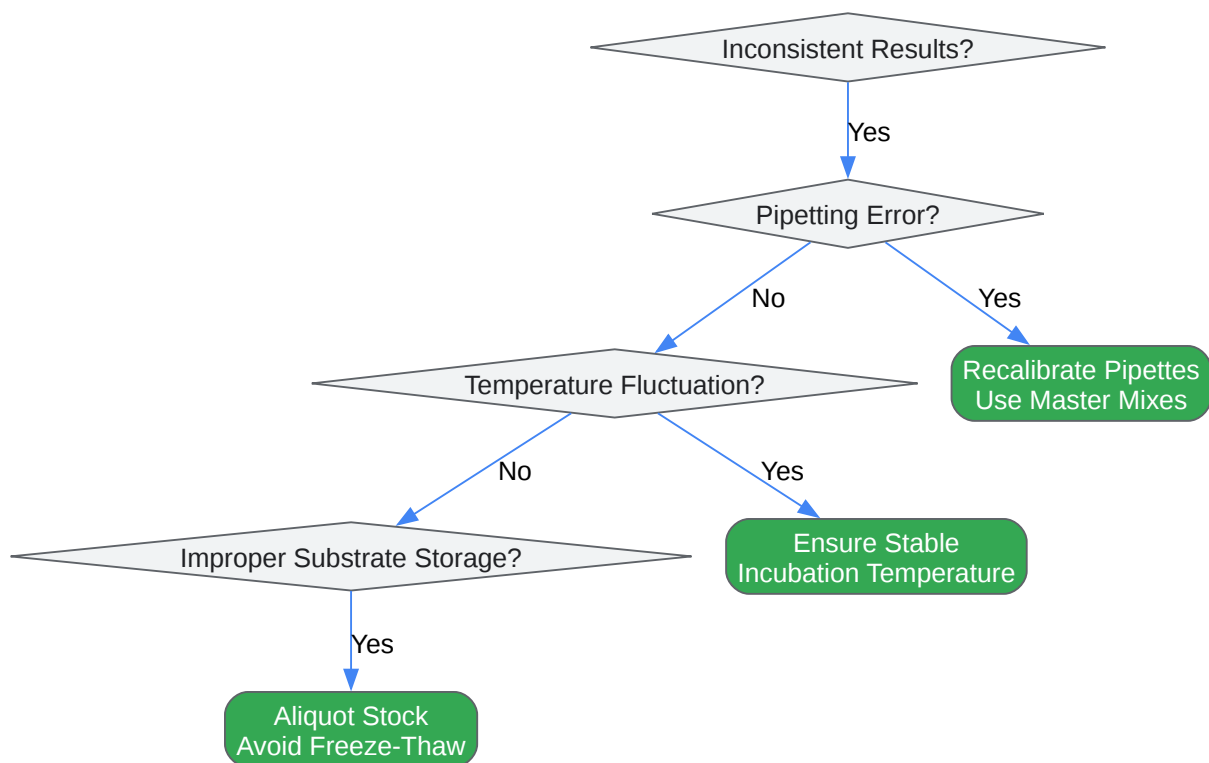
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Caption: Extrinsic apoptosis pathway leading to Caspase-3 activation.



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Caption: General workflow for a caspase-3 activity assay.



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Caption: Troubleshooting logic for inconsistent assay results.

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